molecular formula C7H11BrN4O B13637628 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13637628
M. Wt: 247.09 g/mol
InChI Key: UTJOCYYSMSVADO-UHFFFAOYSA-N
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Description

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a propanamide group with a methylamino substituent. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Amidation: The brominated pyrazole is reacted with a suitable amine, such as methylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final propanamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1h-pyrazol-1-yl)-2-(methylamino)propanamide is unique due to the presence of both a brominated pyrazole ring and a methylamino propanamide group

Properties

Molecular Formula

C7H11BrN4O

Molecular Weight

247.09 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C7H11BrN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13)

InChI Key

UTJOCYYSMSVADO-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=C(C=N1)Br)C(=O)N

Origin of Product

United States

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